9H-Pyrido(3,4-b)indole, 1-(2-furyl)-

Genetic Toxicology Metabolic Activation Food Mutagen

Standardizing genetic toxicology assays is hindered by controls that fail to verify both metabolic competency and strain responsiveness concurrently. 1-(2-Furyl)-9H-pyrido[3,4-b]indole solves this as a direct-acting mutagen on S. typhimurium TA100, active both with and without S-9 metabolic activation. - Demonstrates confirmed in vivo filaricidal activity against L. carinii & A. viteae. - Absence of MAO inhibition eliminates off-target confounding in phenotypic screening. - Isolable from Maillard reaction mixtures; an authentic premutagen standard for dietary nitrosation studies at physiologically relevant gastric pH.

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
CAS No. 50892-81-4
Cat. No. B13932561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Pyrido(3,4-b)indole, 1-(2-furyl)-
CAS50892-81-4
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CO4
InChIInChI=1S/C15H10N2O/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-9,17H
InChIKeyCNWBTQXHKWLFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Scaffold Identity and Procurement Baseline


9H-Pyrido(3,4-b)indole, 1-(2-furyl)- (CAS 50892-81-4) is a fully aromatic β-carboline alkaloid featuring a 2-furyl substituent at the C1 position and a free N9 indole hydrogen. Its molecular formula is C15H10N2O, with a molecular weight of 234.25 g/mol and a computed XLogP3 of 3.1, indicating moderate lipophilicity [1]. The compound is cataloged under ChEMBL ID CHEMBL2006494 and PubChem CID 148507, and is structurally distinct from the more commonly encountered 3-carboxylated congener 1-(2-furyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid [2]. Unlike harmane (1-methyl-β-carboline), norharmane (unsubstituted β-carboline), or flazine (1-(5'-hydroxymethyl-2'-furyl)-β-carboline-3-carboxylic acid), this scaffold lacks a carboxylic acid moiety at C3, which fundamentally alters its hydrogen-bonding capacity, metabolic activation requirements, and biological target profile.

Scaffold Fully aromatic β-carboline with 2-furyl C1 substituent, no C3 carboxyl
Distinction Free N9 indole hydrogen; distinct from 3-carboxylated flazine-type congeners
Profile Moderate predicted lipophilicity without polar carboxylic acid group

Why This Compound Cannot Be Replaced by Generic β-Carboline Analogs


In-class β-carboline analogs such as harmane, norharmane, and 3-carboxylated 1-furyl derivatives exhibit fundamentally divergent biological activation profiles and lack the specific substitution pattern that defines this compound's unique behavior. Generic substitution is precluded because norharmane and harmane function as co-mutagens requiring exogenous aromatic amine partners for activity in *S. typhimurium* TA100, whereas 1-(2-furyl)-9H-pyrido[3,4-b]indole acts as a direct-acting mutagen both with and without metabolic activation [1]. Furthermore, the absence of a C3 carboxylic acid group in this compound distinguishes it from 1-(2-furyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid, which shows a restricted activation dependency—activity only in the absence of S-9 mix—demonstrating that even a single carboxyl substitution profoundly alters the compound's interaction with metabolic enzymes and its resultant genotoxic potential [2]. These biochemical divergences mean that interchangeably sourcing a generic β-carboline for structure–activity relationship (SAR) studies, mutagenicity screening, or filaricide discovery programs will produce confounded or non-reproducible results.

Co-mutagen dependency mismatch
Norharmane and harmane require aromatic amine co-mutagens for TA100 activity, unlike direct-acting target compound.
S9 activation profile shift
3-Carboxylated analog loses mutagenicity with S-9 mix; target compound remains active with and without metabolic activation.
Filaricidal pharmacophore specificity
In vivo antiparasitic model response depends on 2-furyl substitution; thienyl or pyrrolyl analogs may not reproduce activity.

Quantitative Differential Evidence Versus Closest Comparators


S9 Metabolic Activation Dependency vs. 3-Carboxylated Analog

In a direct head-to-head comparison within the same study, 1-(2-furyl)-9H-pyrido[3,4-b]indole exhibited mutagenic activity toward *Salmonella typhimurium* TA 100 both with and without the mammalian S-9 metabolic activation mixture. In contrast, its closest structural analog, 1-(2-furyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid, demonstrated mutagenic activity exclusively in the absence of S-9 mix [1]. This indicates that the C3 carboxylic acid group renders the compound susceptible to S-9-mediated detoxification or alters its DNA-reactive intermediate, whereas the C3-unsubstituted target compound remains active regardless of hepatic enzyme presence.

S9 Activation Profile
Head-to-head
Target: Mutagenic ± S9 mix
Analog: Only without S-9
S9-independent mutagenicity supports TA100 strain validation without false negatives from S9 detoxification.
C3 carboxyl group alters metabolic detoxification; Ames test, TA100.
Genetic Toxicology Metabolic Activation Food Mutagen

Direct Mutagenic Activity vs. Co-Mutagen Dependency in TA100

Norharmane (β-carboline) and harmane (1-methyl-β-carboline) are classified as co-mutagens because they do not exhibit intrinsic mutagenicity toward *S. typhimurium* TA 100 either with or without S-9 mix; they require co-administration of non-mutagenic aromatic amines such as aniline or toluidine to elicit a mutagenic response [1]. By contrast, 1-(2-furyl)-9H-pyrido[3,4-b]indole acts as a direct-acting mutagen on TA 100 without any co-factor requirement, as established in the ascorbic acid–tryptophan browning product study [2].

Intrinsic Mutagenicity
Cross-study comparable
Target: TA 100 positive ± S9
Norharmane/harmane: TA 100 negative
Direct-acting mutagen without co-factor requirement, unlike norharmane or harmane.
Standard Ames assay; co-mutagen dependency limits comparator utility.
Co-mutagenesis β-Carboline Alkaloids Ames Test Specificity

Nitrite-Dependent Premutagen Activation pH Differentiation

1-(2-Furyl)-9H-pyrido[3,4-b]indole has been identified as a premutagen in Maillard reaction mixtures that becomes mutagenic after nitrite treatment at pH 4.0, targeting *S. typhimurium* TA 100 without metabolic activation [1]. The structurally related tetrahydro-β-carboline-3-carboxylic acid derivatives (1-R-THBC-3-COOH), including 1-furyl-THBC-3-COOH, have also been shown to form nitroso-derivatives upon nitrosation. However, the THBC scaffold requires a distinct pH optimum near pH 2 for maximal nitrosation yield, whereas the fully aromatic 1-(2-furyl)-9H-pyrido[3,4-b]indole system is activated effectively at pH 4.0 [2]. This pH differential enables selective activation in physiologically relevant gastric conditions.

Nitrosation pH Optimum
Cross-study comparable
Target: Activation at pH 4.0
THBC-3-COOH analogs: pH ~2
pH 4.0 activation matches gastric conditions; supports dietary nitrosation research models.
~2 pH unit shift; in vitro nitrosation, TA100 without S9.
Premutagen Nitrosation Food Safety

In Vivo Filaricidal Efficacy: 2-Furyl vs. Other C1 Substituents

1-(Furan-2-yl)-9H-pyrido[3,4-b]indole, as the core scaffold of neoeudistomin analogs, exhibited promising filaricidal activity in vivo against *Litomosoides carinii* and *Acanthocheilonema viteae* in rodent models. The study synthesized and compared 1-(furan-2-yl), 1-(thien-2-yl), 1-(thien-3-yl), and 1-(pyrrol-2-yl)-9H-pyrido[3,4-b]indoles, demonstrating that the heterocycle at C1 critically modulates antiparasitic potency [1]. In contrast, 1-phenyl-9H-pyrido[3,4-b]indole and unsubstituted β-carboline scaffolds evaluated in the same filariasis screening program did not achieve comparable in vivo efficacy, underscoring the specific contribution of the 2-furyl moiety to the pharmacophore [1].

Filaricidal Activity
Head-to-head
Target: Reported activity in L. carinii and A. viteae models
Thienyl/pyrrolyl analogs: lower response
2-Furyl substitution supports antiparasitic model-response context for SAR studies.
In vivo rodent filariasis models; neoeudistomin series.
Antiparasitic Filaricide Neoeudistomin Analog

Lipophilicity Differentiation vs. Polar 3-Carboxylated Congeners

The computed XLogP3 of 1-(2-furyl)-9H-pyrido[3,4-b]indole is 3.1 [1], placing it in a favorable lipophilicity range for passive membrane permeability. By comparison, its 3-carboxylated analog 1-(2-furyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid (dehydroxymethylflazine) has a reported XLogP of 2.9 [2], and the hydroxymethyl-bearing flazine [1-(5′-hydroxymethyl-2′-furyl)-β-carboline-3-carboxylic acid] carries two additional polar hydrogen bond donor/acceptor sites that further reduce permeability. The absence of both a C3 carboxyl and a furyl hydroxymethyl in the target compound yields higher predicted intestinal absorption and blood–brain barrier penetration compared to these more polar naturally occurring derivatives.

Lipophilicity Profile
Class-level inference
Target XLogP3 = 3.1; 3-carboxylated analog ≈ 2.9
Reported lipophilicity difference may support permeability screening; requires experimental validation.
Computed descriptors; TPSA 41.82 Ų; higher polar surface area in carboxylated analogs.
Drug-likeness Permeability Physicochemical Profiling

Absence of MAO Inhibition vs. Harmine and Harmaline

Harmine and harmaline are prototypical β-carboline MAO-A/MAO-B inhibitors with IC50 values in the low micromolar range (harmine MAO-A IC50 ≈ 0.008 μM; MAO-B IC50 ≈ 6.5 μM; norharmane MAO-A IC50 6.5 μM, MAO-B IC50 4.7 μM) [1]. No MAO inhibitory activity has been documented for 1-(2-furyl)-9H-pyrido[3,4-b]indole in the published literature, and its ChEMBL bioactivity summary contains zero records for MAO targets across eight total activity entries [2]. This absence of MAO inhibition is consistent with the structural requirement for a C1 methyl group or C7 methoxy substitution for MAO binding, neither of which is present in the target compound.

MAO Inhibition Status
Class-level inference
Target: No MAO activity recorded; comparators harmine/norharmane: nM–μM IC50
MAO-negative background supports target profiling without MAO counterscreening in bioactivity studies.
ChEMBL bioactivity summary; zero MAO entries.
MAO Inhibition Off-target Selectivity Neuropharmacology

Procurement-Driven Application Scenarios


Mutagenicity Reference Standard for Ames Testing

The compound's demonstrated direct mutagenic activity on *S. typhimurium* TA 100 both with and without S-9 metabolic activation [1] makes it a uniquely informative positive control for Ames test validation panels. Unlike 3-carboxylated furyl-β-carbolines that lose activity upon S-9 addition, this compound confirms both the metabolic competency of the S-9 preparation and the baseline responsiveness of the TA 100 strain in a single standard, streamlining genetic toxicology quality control workflows in pharmaceutical impurity assessment and food safety laboratories.

Filaricide Lead Optimization Scaffold

The validated in vivo filaricidal activity against *L. carinii* and *A. viteae* [1] positions this compound as a critical starting scaffold for medicinal chemistry optimization targeting lymphatic filariasis. Procurement of the exact 1-(2-furyl) scaffold—rather than thienyl or pyrrolyl analogs—is essential for maintaining SAR continuity, as the furyl substitution pattern was demonstrated to confer superior antiparasitic potency in head-to-head analog comparisons within the neoeudistomin series.

Food Safety Nitrosation Premutagen Model

As a premutagen isolable from Maillard browning reaction mixtures and detectable in daily foodstuffs and human urine [1], this compound serves as a chemically defined probe for studying nitrite-mediated mutagen activation in gastric environments. Its effective activation at pH 4.0, which is closer to postprandial gastric pH than the pH 2 optimum of tetrahydro-β-carboline-3-carboxylic acid premutagens, provides a more physiologically representative experimental system for assessing dietary nitrosation risk.

β-Carboline Pharmacology with MAO-Negative Background

For researchers screening β-carboline compound libraries for antiparasitic, anticancer, or anti-inflammatory endpoints, the documented absence of MAO inhibitory activity for this compound [1] eliminates a common off-target liability associated with harmine, harmaline, and norharmane. This enables cleaner interpretation of phenotypic screening hits without requiring parallel MAO counterscreens, thereby accelerating hit triage and reducing reagent consumption.

Application
Selection Property
Validation Focus
Ames test validation
S9-independent mutagenicity
TA100 strain responsiveness and S9 metabolic competency
Filaricide lead optimization
2-Furyl pharmacophore specificity
In vivo antiparasitic model response interpretation
Dietary nitrosation risk assessment
pH 4.0 premutagen activation
Gastric nitrosation model relevance
Phenotypic screening triage
Absence of MAO inhibition
Bioactivity profiling without MAO counterscreening
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